5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

Conformational restriction Fragment-based drug design Peptidomimetic scaffold

In fragment-based lead discovery, the biological profile of a scaffold is exquisitely sensitive to its substitution pattern. Generic analogs cannot replicate the distinct conformational restriction and lipophilic surface required for initial binding events. - Defined (4S) chirality, gem-dimethyl constraint, and 2-aryl vector introduce shape diversity and lipophilic character in a single building block. - Offers a rigidified proline analog for probing protease S2/S4 pockets via its carboxylic acid handle, streamlining SAR exploration. - Ready-to-use research-grade powder ensures reliable library synthesis with immediate global dispatch, minimizing workflow delays.

Molecular Formula C13H17NO2S
Molecular Weight 251.34
CAS No. 312700-05-3
Cat. No. B2582975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
CAS312700-05-3
Molecular FormulaC13H17NO2S
Molecular Weight251.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O
InChIInChI=1S/C13H17NO2S/c1-8-4-6-9(7-5-8)11-14-10(12(15)16)13(2,3)17-11/h4-7,10-11,14H,1-3H3,(H,15,16)/t10-,11?/m0/s1
InChIKeyAXGIZGVQGTZGBP-VUWPPUDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid (CAS 312700-05-3): Fragment Molecule Procurement & Structural Baseline


5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid (CAS 312700-05-3) is a synthetic, heterocyclic fragment molecule belonging to the thiazolidine-4-carboxylic acid class [1]. Its structure features a 5,5-gem-dimethyl-substituted thiazolidine core, a 4-carboxylic acid group, and a 2-(4-methylphenyl) substituent on the ring, corresponding to a molecular formula of C13H17NO2S and a molecular weight of ~251.35 g/mol [2]. Vendors supply this compound as a research-grade fragment scaffold (common identifier: Fr14246) intended for molecular linking, expansion, and modification in drug discovery and chemical biology [1].

Why Generic Thiazolidine-4-carboxylic Acids Cannot Substitute 5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid


Generic substitution within the thiazolidine-4-carboxylic acid class is not straightforward for fragment-based applications because the biological and physicochemical profile of a fragment is exquisitely sensitive to its substitution pattern [1]. The specific combination of a 5,5-gem-dimethyl group and a 2-(4-methylphenyl) substituent on 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid creates a distinct conformational restriction and lipophilic surface that simpler, unsubstituted thiazolidine-4-carboxylic acids (e.g., CAS 67189-37-1) or those lacking the gem-dimethyl group cannot replicate [2]. In fragment-based drug discovery, such structural nuances are critical for initial binding event detection and subsequent hit elaboration; using a close analog risks losing the specific binding interactions or physicochemical properties that justify its inclusion in a screening library [1].

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid: Comparator Data Analysis


Conformational Rigidity: 5,5-Gem-Dimethyl vs. Unsubstituted Thiazolidine Ring

The 5,5-gem-dimethyl substitution on the thiazolidine ring of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid eliminates rotatable bonds within the core heterocycle, resulting in a rotatable bond count of zero for the ring system, compared to one rotatable bond in the unsubstituted thiazolidine ring . This conformational restriction is a well-established principle in medicinal chemistry for reducing entropic penalty upon binding [1]. While direct comparative binding data for this exact compound are absent from the public domain, the dimethylthiazolidine carboxylic acid (DTC) unit has been demonstrated to confer a rigid, extended conformation in peptidomimetic inhibitors, effectively mimicking a bulky P3 amino acid residue in serine protease inhibitors [1].

Conformational restriction Fragment-based drug design Peptidomimetic scaffold

Lipophilicity Modulation: 2-(4-Methylphenyl) vs. 2-Unsubstituted Thiazolidine-4-carboxylic Acid

The presence of the 2-(4-methylphenyl) substituent on 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid significantly increases its computed partition coefficient compared to the unsubstituted analog (S)-5,5-dimethylthiazolidine-4-carboxylic acid (DTC). The cLogP for the target compound is predicted to be ~2.5, whereas DTC has a cLogP of ~0.5 [1]. This difference translates to a >100-fold increase in theoretical lipophilicity, which directly impacts fragment library design parameters such as aqueous solubility and non-specific binding . This data point is a cross-study comparison based on computational predictions, as no experimental logP values for the target compound were found in authoritative databases.

Lipophilic efficiency Fragment property analysis Drug-likeness

Stereochemical Purity: (4S)-Configuration for Chiral Fragment Applications

The compound is predominantly supplied as the (4S)-enantiomer, 5,5-dimethyl-2-(4-methylphenyl)thiazolidine-4(S)-carboxylic acid, as indicated by vendor specifications [1]. In contrast, many generic thiazolidine-4-carboxylic acid analogs are offered as racemic mixtures or as the (4R)-isomer (e.g., CAS 198991-77-4) . This stereochemical distinction is critical for fragment screening because enantiomeric fragments can exhibit divergent binding modes and affinities. The availability of a defined (4S)-stereochemistry provides a specific chiral vector for molecular recognition studies, whereas a racemic mixture would require chiral separation or introduce ambiguity in hit validation.

Chiral pool synthesis Enantioselective fragment screening Stereospecific interactions

Primary Research Application Scenarios for 5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid


Fragment-Based Lead Discovery Library Assembly

The compound's defined structural features—a rigid, gem-dimethyl-substituted core, a specific (4S)-stereochemistry, and a moderately lipophilic 2-aryl group—make it a logical inclusion in a fragment library designed to probe shape, chirality, and lipophilic space complementary to polar, achiral fragments. It can serve as a 'three-dimensional' fragment scaffold for initial screening by NMR, SPR, or X-ray crystallography [1]. The absence of publicly available target-specific data means its utility in this context is based on its distinct physicochemical profile relative to common thiazolidine fragments like DTC.

Peptidomimetic and Conformational Restriction Studies

Based on precedent for the dimethylthiazolidine carboxylic acid (DTC) scaffold acting as a rigidified proline or P3 amino acid analog in protease inhibitors [2], 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid can be elaborated via its carboxylic acid handle to generate peptidomimetic probes. The additional 2-aryl group provides a vector for extending into the S2 or S4 pocket of target proteases, offering a differentiated starting point for structure-activity relationship (SAR) exploration compared to the simpler DTC scaffold.

Chiral Building Block for Medicinal Chemistry Synthesis

As a single (4S)-enantiomer, this compound can be used as a chiral building block for the synthesis of more complex drug-like molecules [1]. The carboxylic acid functionality is amenable to amide coupling or esterification, while the thiazolidine ring can undergo further modification. Its differentiation from other thiazolidine-4-carboxylic acid building blocks (e.g., those without the 2-aryl or gem-dimethyl groups) lies in its ability to introduce both conformational constraint and aromatic functionality simultaneously in a single synthetic step.

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